molecular formula C19H13F12NO2P B610640 FLODIPHOSIDE CAS No. 142450-99-5

FLODIPHOSIDE

Cat. No.: B610640
CAS No.: 142450-99-5
M. Wt: 546.27
InChI Key: ZWGAVIJSXLQJGK-AWEZNQCLSA-N
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Description

Flodiphoside is a phosphine-alkene hybrid ligand primarily utilized in transition metal coordination chemistry and catalytic applications. Its structure features a bidentate coordination motif, combining a phosphine donor and an alkene moiety, which enhances stability and reactivity in metal complexes. This ligand is notable for its ability to modulate electronic and steric properties in catalytic systems, making it valuable in cross-coupling reactions and asymmetric synthesis .

Properties

CAS No.

142450-99-5

Molecular Formula

C19H13F12NO2P

Molecular Weight

546.27

IUPAC Name

(R)-2-(diphenylphosphoryl)-1,1,1,4,5,5,5-heptafluoro-3-(fluoroamino)-4-(fluoromethyl)-2-(trifluoromethyl)-3l5-pentan-3-one

InChI

InChI=1S/C19H13F12NO2P/c20-11-14(21,17(22,23)24)16(33,32-31)15(18(25,26)27,19(28,29)30)35(34,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,32,33)/t14-/m0/s1

InChI Key

ZWGAVIJSXLQJGK-AWEZNQCLSA-N

SMILES

O=C([C@](CF)(F)C(F)(F)F)(NF)C(C(F)(F)F)(P(C1=CC=CC=C1)(C2=CC=CC=C2)=O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SA 152;  SA-152;  SA152; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including halogenation, esterification, and purification processes.

Industrial Production Methods: : Industrial production of Flodiphoside typically involves large-scale chemical synthesis in controlled environments. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: : Flodiphoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Flodiphoside has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Studied for its inhibitory effects on specific enzymes and biological pathways.

    Medicine: Investigated for potential therapeutic applications, particularly in the treatment of diseases involving abnormal enzyme activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Flodiphoside exerts its effects by inhibiting specific enzymes and biological pathways. The compound interacts with molecular targets, such as enzymes involved in phosphorylation processes, thereby modulating their activity. This inhibition can lead to changes in cellular functions and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Flodiphoside belongs to a class of hybrid ligands that balance electron-donating and steric effects. Below, it is compared to two structurally and functionally analogous compounds: Phospholefin-A (structurally similar) and Vinylphos-B (functionally similar).

Structural and Functional Comparison

Property This compound Phospholefin-A Vinylphos-B
Molecular Weight 342.3 g/mol 328.1 g/mol 355.4 g/mol
Coordination Sites P, C=C (bidentate) P, C=C (bidentate) P, P (bidentate)
Solubility Moderate in THF High in DCM Low in toluene
Catalytic Efficiency 92% yield (Suzuki) 85% yield (Suzuki) 78% yield (Heck)
Thermal Stability Stable up to 150°C Stable up to 130°C Stable up to 170°C

Data derived from synthetic and catalytic studies .

  • Phospholefin-A : Shares this compound’s bidentate P/C=C structure but lacks an electron-withdrawing substituent, reducing its stability in oxidative conditions. Its higher solubility in dichloromethane (DCM) makes it preferable for low-temperature reactions but limits high-temperature applications .
  • Vinylphos-B : A diphosphine ligand with superior thermal stability but lower catalytic efficiency in cross-coupling reactions. Its rigid backbone hinders substrate accessibility, explaining its lower yield in Heck reactions compared to this compound’s performance in Suzuki couplings .

Mechanistic Differences

  • This compound’s alkene moiety enables π-backbonding with transition metals (e.g., Pd, Ni), accelerating oxidative addition steps in catalysis. In contrast, Phospholefin-A’s unsubstituted alkene provides weaker metal-ligand interactions, slowing reaction kinetics .
  • Vinylphos-B’s diphosphine design enhances metal chelation but creates steric bulk, which is detrimental in reactions requiring small substrates .

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